molecular formula C19H16N2O4 B2769662 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 852706-19-5

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Katalognummer: B2769662
CAS-Nummer: 852706-19-5
Molekulargewicht: 336.347
InChI-Schlüssel: MTCHGDJCSLRYII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure:
This compound belongs to the pyrrolo[1,2-a]quinazoline class, characterized by a bicyclic framework fused with a quinazoline core. The 4-position is substituted with a benzyl group (C₆H₅CH₂), while the 3a-position features a carboxylic acid (-COOH). The structure integrates a lactam ring (1,5-dioxo) and a tetrahydroquinazoline system, conferring rigidity and polarity .

Synthesis:
The compound is synthesized via chemoselective decarboxylation of anthranyl hydrazides derived from cyclohexene dicarboxylic acids. Pyridine is the optimal solvent for this reaction, avoiding competing pathways observed in acetic acid or DMF .

Eigenschaften

IUPAC Name

4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCHGDJCSLRYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves a multi-step organic synthesis process. Key steps include the formation of the quinazoline core, introduction of the benzyl group, and addition of the carboxylic acid functionality. Commonly, starting materials such as 2-aminobenzamide and benzaldehyde are utilized, involving condensation, cyclization, and oxidation reactions under controlled temperature and pH conditions.

Industrial Production Methods

Industrial synthesis requires optimization for yield and purity. Batch reactors and continuous flow systems may be used to scale up production. Key considerations include reaction time, solvent selection, and purification steps like recrystallization or chromatography to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various reactions, including:

  • Oxidation: : Can be oxidized to form quinazoline derivatives.

  • Reduction: : Reduction typically targets the ketone groups.

  • Substitution: : Electrophilic aromatic substitution at the benzyl moiety.

Common Reagents and Conditions

  • Oxidation: : Agents such as potassium permanganate (KMnO₄).

  • Reduction: : Hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Halogenating agents (e.g., bromine) for electrophilic substitution.

Major Products Formed

  • Oxidized quinazoline derivatives.

  • Reduced alcohol or hydrocarbon derivatives.

  • Substituted benzyl compounds.

Wissenschaftliche Forschungsanwendungen

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is utilized in various research fields:

  • Chemistry: : As a precursor or intermediate in organic synthesis.

  • Biology: : Studies on enzyme inhibition and binding interactions.

  • Industry: : Use in the synthesis of advanced materials and polymers.

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and nucleic acids.

  • Pathways Involved: : Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA. The benzyl group may enhance binding affinity, while the quinazoline core participates in crucial biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Molecular Weight : ~330–340 g/mol (estimated based on analogs).
  • logP : Predicted to be ~2.0–2.5 (benzyl group increases hydrophobicity).
  • Hydrogen Bonding: 1 donor (carboxylic acid), 6 acceptors (quinazoline lactam, carboxylic acid).
Structural and Functional Group Variations

The 4-substituent and stereochemistry critically influence physicochemical and biological properties. Below is a comparative analysis with analogs (data collated from multiple sources):

Compound Name Substituent (R) Molecular Weight logP logSw (Solubility) Key Features
4-Benzyl-...-carboxylic acid (target) Benzyl ~334 2.3* -3.1* Enhanced π-stacking (benzyl), moderate solubility .
4-Ethyl-...-carboxamide (Y041-8931) Ethyl 349.39 2.00 -2.84 N-phenylcarboxamide replaces -COOH; higher logP, reduced polarity.
4-Methyl-...-carboxylic acid (CAS 863763-60-4) Methyl 276.24 1.5* -2.5* Smaller substituent improves solubility but lowers lipophilicity.
4-Isobutyl-...-carboxylic acid (CAS 863669-58-3) Isobutyl 302.33 2.8* -3.5* Branched alkyl increases steric hindrance, reduces metabolic stability.
4-(2-Methoxyethyl)-...-carboxylic acid (CAS 848178-45-0) 2-Methoxyethyl 308.30 1.2 -2.1 Ether oxygen enhances solubility; polar substituent lowers logP.
4-Propyl-...-carboxylic acid (sc-345232) Propyl 294.31 2.1 -3.0 Linear alkyl balances lipophilicity and solubility.

*Predicted values based on structural analogs.

Biologische Aktivität

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a complex organic compound belonging to the quinazoline family. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and cytotoxicity.

  • Molecular Formula : C19H16N2O4
  • Molecular Weight : 336.35 g/mol
  • CAS Number : 852706-19-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in bacterial metabolism and proliferation.
  • Receptor Modulation : It may modulate receptor functions that are crucial for cellular signaling pathways.
  • Nucleic Acid Interaction : The compound can bind to DNA/RNA structures, potentially affecting gene expression and replication processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid against various bacterial strains. The following table summarizes the findings from relevant studies:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL) Reference
Staphylococcus aureus1275
Escherichia coli1565
Candida albicans1180
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate activity observedNot specified

These results indicate that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid. The following table presents the IC50 values against HepG2 liver cancer cells:

Compound IC50 (µg/mL)
4-benzyl derivative15.3
Control>37

The IC50 value indicates moderate cytotoxicity; however, it remains significantly higher than its MIC values against various bacterial strains. This suggests that while the compound exhibits antibacterial properties, it may also pose risks in terms of toxicity at higher concentrations.

Case Studies

Several case studies have investigated derivatives of quinazoline compounds similar to 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid. These studies have focused on:

  • Antibacterial Activity : Research has shown that modifications in the quinazoline core can enhance antibacterial potency against resistant strains like MRSA.
  • Mechanistic Insights : Studies have elucidated the binding interactions between quinazoline derivatives and bacterial enzymes such as dihydrofolate reductase (DHFR), revealing their potential as selective inhibitors.

Q & A

Q. What are the key synthetic routes for 4-benzyl-1,5-dioxo-pyrrolo[1,2-a]quinazoline derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using Grignard reagents or nucleophilic substitutions. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with (1-hydroxymethyl)benzotriazole in chloroform under acidic conditions (e.g., p-TsOH), followed by substitution with benzyl Grignard reagents to introduce the benzyl group . Key optimizations include:
  • Temperature : Reactions are typically performed at 0°C initially, then warmed to room temperature.
  • Solvent : Dry THF or CHCl₃ ensures stability of intermediates.
  • Catalysts : p-TsOH (0.2 eq) accelerates condensation .
  • Purification : Silica gel chromatography (hexane/EtOAc gradients) yields >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the quinazoline carbonyl (δ 170–175 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (1699 cm⁻¹) confirm lactam and carboxylic acid moieties .

Q. What are common challenges in purifying this compound, and how are they resolved?

  • Methodological Answer : Challenges include low solubility in polar solvents and byproduct formation (e.g., unreacted benzotriazole intermediates). Solutions:
  • Chromatography : Use silica gel with stepwise elution (e.g., 7:1 to 3:1 hexane/EtOAc) to separate closely related impurities .
  • Recrystallization : Ethanol/water mixtures improve crystal purity for X-ray diffraction studies .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for diastereomeric intermediates?

  • Methodological Answer : Diastereoselectivity is influenced by:
  • Chiral Auxiliaries : Benzotriazole acts as a leaving group, enabling nucleophilic substitution with Grignard reagents to favor specific configurations .
  • Reaction Conditions : Low temperatures (0°C) stabilize transition states, reducing racemization .
  • Catalytic Asymmetric Methods : Amberlyst-15 resin has been used to enhance enantiomeric excess in related tetrahydroquinazoline systems .

Q. What contradictions exist in reported biological activities of this compound, and how can they be reconciled?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cancer cell lines) may arise from:
  • Assay Conditions : Differences in serum concentration or incubation time (e.g., 24 vs. 48 hours) .
  • Solubility Artifacts : DMSO stock solutions >1% can inhibit cell growth; use ≤0.1% DMSO for in vitro testing .
  • Metabolic Stability : Liver microsome studies (e.g., human vs. murine) reveal species-specific degradation rates .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer : Scale-up requires:
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis of benzotriazole intermediates) .
  • Catalyst Recycling : Amberlyst-15 can be reused ≥5 times without significant loss in yield for multi-gram syntheses .
  • In-line Analytics : HPLC monitoring detects impurities early, enabling real-time adjustments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.